molecular formula C27H26N2O3 B11187304 (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one

(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one

Cat. No.: B11187304
M. Wt: 426.5 g/mol
InChI Key: ZQKJOJZPXTVIKE-QGOAFFKASA-N
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Description

(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes a quinoline ring, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinoline with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, sulfonic acids, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated, sulfonated, or nitrated derivatives

Scientific Research Applications

(2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage. These mechanisms contribute to the compound’s potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one stands out due to its unique combination of a quinoline ring and a nitrophenyl group. This structural feature imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-3-phenyl-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3H-quinolin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H26N2O3/c1-26(2)19-27(3,21-14-16-22(17-15-21)29(31)32)23-11-7-8-12-24(23)28(26)25(30)18-13-20-9-5-4-6-10-20/h4-18H,19H2,1-3H3/b18-13+

InChI Key

ZQKJOJZPXTVIKE-QGOAFFKASA-N

Isomeric SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3)(C)C4=CC=C(C=C4)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3)(C)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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